molecular formula C13H11ClN2 B2918432 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile CAS No. 727686-14-8

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

Cat. No.: B2918432
CAS No.: 727686-14-8
M. Wt: 230.7
InChI Key: MEJJHBCFKKUGEM-UHFFFAOYSA-N
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Description

“3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system . They are known for their high medicinal and pharmaceutical properties .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, often involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The specific synthesis process for this compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular formula of “this compound” is C13H11ClN2 . It has a complexity of 283, a rotatable bond count of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . Its exact mass is 230.0610761 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a topological polar surface area of 36.7 and a heavy atom count of 16 . Its XLogP3-AA, a measure of its lipophilicity, is 3.5 .

Mechanism of Action

While the specific mechanism of action for “3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile” is not detailed in the available literature, quinoline derivatives are known to exhibit various biological and pharmaceutical activities . They are used in the treatment of various conditions and diseases, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Future Directions

The future directions for research on “3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile” and related quinoline derivatives could involve further exploration of their synthesis processes, chemical reactions, and biological activities. There is also potential for investigating their use in various applications, such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Properties

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c1-9-4-5-10-8-11(3-2-6-15)13(14)16-12(10)7-9/h4-5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJJHBCFKKUGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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